molecular formula C7H7BrN2O2 B6177301 5-bromo-3-methoxypyridine-2-carboxamide CAS No. 2624132-29-0

5-bromo-3-methoxypyridine-2-carboxamide

Cat. No.: B6177301
CAS No.: 2624132-29-0
M. Wt: 231
InChI Key:
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Description

5-bromo-3-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxypyridine-2-carboxamide typically involves the bromination of 3-methoxypyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-methoxypyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and carboxamide group makes it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-3-methoxypyridine-2-carboxamide can be achieved through a two-step process involving bromination and amidation reactions.", "Starting Materials": [ "3-methoxypyridine-2-carboxylic acid", "Phosphorus tribromide", "Sodium hydroxide", "Ammonium chloride", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 3-methoxypyridine-2-carboxylic acid", "In a round-bottom flask, add 3-methoxypyridine-2-carboxylic acid (1.0 g) and phosphorus tribromide (1.5 mL). Stir the mixture at room temperature for 2 hours.", "Add acetone (10 mL) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-3-methoxypyridine-2-carboxylic acid.", "Step 2: Amidation of 5-bromo-3-methoxypyridine-2-carboxylic acid", "In a round-bottom flask, add 5-bromo-3-methoxypyridine-2-carboxylic acid (1.0 g), ammonium chloride (1.2 g), and sodium hydroxide (1.2 g) in water (20 mL).", "Stir the mixture at room temperature for 2 hours.", "Extract the product with diethyl ether (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 5-bromo-3-methoxypyridine-2-carboxamide." ] }

CAS No.

2624132-29-0

Molecular Formula

C7H7BrN2O2

Molecular Weight

231

Purity

95

Origin of Product

United States

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